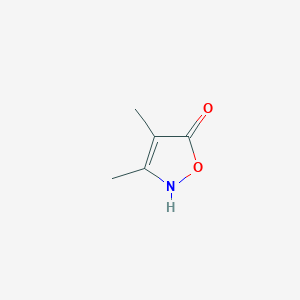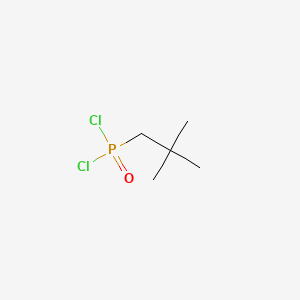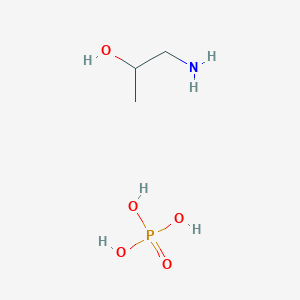![molecular formula C13H10N2O2S B1633494 3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-羧酸 CAS No. 24086-27-9](/img/structure/B1633494.png)
3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-羧酸
描述
“3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 24086-27-9 and a molecular weight of 258.3 . Its linear formula is C13 H10 N2 O2 S .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” can be represented by the linear formula C13 H10 N2 O2 S . For a more detailed view of the structure, you may refer to the 2D or 3D molecular structure files available in chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” are not available, related compounds have been used in the synthesis of new biologically active compounds .科学研究应用
抗菌活性
噻吩并[2,3-c]吡唑的衍生物,特别是基于 3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑的衍生物,已被探索其抗菌活性。使用该衍生物合成的化合物对各种微生物表现出中度至高抗菌活性,包括烟曲霉、白色念珠菌、总状链格孢菌(真菌)、白色念珠菌(酵母菌)、金黄色葡萄球菌、枯草芽孢杆菌(革兰氏阳性菌)、铜绿假单胞菌和大肠杆菌(革兰氏阴性菌) (Aly, 2016)。
新型杂环化合物的合成
已使用噻吩并[2,3-c]吡唑的衍生物合成了各种新型杂环化合物,包括双功能噻吩并[3,2-c]吡唑和吡唑并噻吩[2,3-d]嘧啶衍生物。这些化合物因其独特的化学性质和在各个科学领域的潜在应用而受到研究 (Haider et al., 2005)。
抗炎剂的开发
已研究了源自噻吩并[2,3-c]吡唑的化合物作为抗炎剂的潜力。这包括合成和评估新化合物的消炎能力,如在角叉菜胶诱导的大鼠足爪水肿试验中所证明的 (El-Dean et al., 2015)。
在染料和颜料合成中的应用
噻吩并[2,3-c]吡唑衍生物已用于染料和颜料的合成。研究表明,这些化合物可以有效地产生一系列颜色,并在各个行业中得到应用 (Tao et al., 2019)。
在配位化学和晶体结构中的应用
还对噻吩并[2,3-c]吡唑衍生物的配位化学进行了研究,特别是在单核 CuII/CoII 配位配合物的合成中。这些配合物因其晶体结构和在材料科学中的潜在应用而受到研究 (Radi et al., 2015)。
安全和危害
生化分析
Biochemical Properties
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . This interaction is crucial as it helps in understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it prevents formalin-induced tonic pain by inhibiting D-amino acid oxidase, which is essential for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits the activity of D-amino acid oxidase, leading to reduced oxidative stress in cells. This inhibition is achieved by binding to the active site of the enzyme, thereby preventing its normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid change over time. The compound is stable when stored in dry conditions at 2-8°C . Long-term studies have shown that it maintains its inhibitory effects on D-amino acid oxidase over extended periods, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it effectively inhibits D-amino acid oxidase without causing significant adverse effects. At higher doses, it may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of D-amino acid oxidase affects the metabolic flux of D-amino acids, leading to changes in metabolite levels. This interaction is crucial for understanding its potential therapeutic benefits and side effects .
Transport and Distribution
Within cells and tissues, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are essential for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNFCSPPOYXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















